4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a combination of various functional groups, including methoxy, sulfonylamino, and thiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the thiazole derivative with the sulfonylated intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-hydroxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide.
Reduction: Formation of 4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfanylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Materials Science: The compound can be used in the development of organic semiconductors or as a building block for the synthesis of more complex materials.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its complex structure and functional groups[][3].
Mechanism of Action
The mechanism of action of 4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity to its target by forming hydrogen bonds or electrostatic interactions. The overall effect is the modulation of biological pathways, leading to the desired therapeutic outcome .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that contains a thiazole ring.
Abafungin: An antifungal agent with a sulfonyl group.
Uniqueness
4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is unique due to its combination of functional groups, which provides a diverse range of chemical reactivity and biological activity. The presence of the methoxy group, sulfonylamino group, and thiazole ring in a single molecule allows for multiple interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C28H23N3O4S3 |
---|---|
Molecular Weight |
561.7 g/mol |
IUPAC Name |
4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C28H23N3O4S3/c1-18-8-15-26(37-18)20-9-12-22(13-10-20)38(33,34)31-24-16-21(35-2)11-14-23(24)27(32)30-28-29-25(17-36-28)19-6-4-3-5-7-19/h3-17,31H,1-2H3,(H,29,30,32) |
InChI Key |
JBZWMDFNFBLUSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CC=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)OC)C(=O)NC4=NC(=CS4)C5=CC=CC=C5 |
Origin of Product |
United States |
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